



# Application Notes: Utilizing Cisplatin (cis-ACCP) to Investigate Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | cis-ACCP  |           |
| Cat. No.:            | B15576514 | Get Quote |

#### Introduction

Cisplatin (cis-diamminedichloridoplatinum(II)), often referred to by variations of its chemical name such as **cis-ACCP**, is a cornerstone of chemotherapy. Beyond its well-documented cytotoxic effects on proliferating tumor cells, cisplatin exhibits complex modulatory effects on tumor angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of how to study the anti-angiogenic properties of cisplatin.

#### Mechanism of Anti-Angiogenic Action

Cisplatin's impact on angiogenesis is primarily indirect, mediated through its effects on cancer cells rather than a direct action on endothelial cells. At non-toxic, low-dose concentrations (ranging from 0.01 to 1  $\mu$ M), cisplatin induces tumor cells, such as non-small cell lung cancer (NSCLC) cells, to upregulate and release Tissue Inhibitor of Matrix Metalloproteinases-1 (TIMP-1).[1][2][3][4] This induction is dependent on the activation of p38 and p42/44 mitogen-activated protein kinase (MAPK) signaling pathways within the cancer cells.[1] The secreted TIMP-1 then acts on nearby endothelial cells, inhibiting their migration and the formation of capillary-like structures (tube formation), thereby exerting an anti-angiogenic effect.[1][2][3][4]

Interestingly, direct exposure of human umbilical vein endothelial cells (HUVECs) to similar concentrations of cisplatin does not significantly alter their viability, migration, or tube formation. [1][5] This highlights the importance of the tumor microenvironment in mediating cisplatin's anti-



angiogenic activity. Some studies have also pointed to cisplatin's ability to downregulate the HIF-1α/VEGF axis in certain cancer models, further contributing to its anti-angiogenic profile.[1] However, there is also conflicting evidence suggesting that in some contexts, cisplatin might have pro-angiogenic effects or induce VEGF/Flt1 autocrine signaling, indicating the complexity of its actions.[6][7]

#### **Data Presentation**

Table 1: Effect of Conditioned Media from Cisplatin-Treated Lung Cancer Cells on HUVEC Angiogenesis

| Cell Line | Cisplatin<br>Concentration<br>(µM) | Effect on<br>HUVEC<br>Migration         | Effect on<br>HUVEC Tube<br>Formation    | Reference |
|-----------|------------------------------------|-----------------------------------------|-----------------------------------------|-----------|
| A549      | 0.01 - 1                           | Concentration-<br>dependent<br>decrease | Concentration-<br>dependent<br>decrease | [1][2][3] |
| H358      | 0.01 - 1                           | Concentration-<br>dependent<br>decrease | Concentration-<br>dependent<br>decrease | [1][2][3] |

Table 2: Direct Effect of Cisplatin on HUVECs

| Cisplatin<br>Concentrati<br>on (µM) | Incubation<br>Time | Effect on<br>HUVEC<br>Viability | Effect on<br>HUVEC<br>Migration | Effect on<br>HUVEC<br>Tube<br>Formation | Reference |
|-------------------------------------|--------------------|---------------------------------|---------------------------------|-----------------------------------------|-----------|
| 0.01 - 1                            | 24 hours           | Virtually<br>unaltered          | Virtually<br>unaltered          | Not<br>Applicable                       | [1][5]    |
| 0.01 - 1                            | 2 hours            | Not<br>Applicable               | Not<br>Applicable               | Virtually<br>unaltered                  | [1][5]    |

## **Mandatory Visualization**





Click to download full resolution via product page

Cisplatin's indirect anti-angiogenic signaling pathway.

## Experimental Protocols In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix. It is used to evaluate the anti-angiogenic potential of conditioned media from cisplatin-treated cancer cells.

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Cancer cell lines (e.g., A549, H358)
- Appropriate cancer cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Cisplatin (cis-ACCP)
- Basement Membrane Matrix (e.g., Matrigel®)



- 96-well tissue culture plates
- Calcein AM (for fluorescence imaging)
- Inverted microscope with imaging capabilities

#### Protocol:

Part A: Preparation of Conditioned Media (CM)

- Seed cancer cells (e.g., A549 or H358) in their appropriate growth medium and grow to ~70-80% confluency.
- Replace the growth medium with serum-free medium and incubate for 24 hours.
- Treat the cancer cells with various non-toxic concentrations of cisplatin (e.g., 0.01, 0.1, 1 μM) or vehicle control (e.g., sterile saline) in serum-free medium for 48 hours.[1]
- Collect the supernatant (conditioned medium), centrifuge at 1,500 rpm for 10 minutes to remove cell debris, and store at -80°C until use.

Part B: Tube Formation Assay

- Thaw Basement Membrane Matrix on ice overnight at 4°C.
- Pre-chill a 96-well plate and pipette tips at -20°C for 15-20 minutes.
- Add 50 μL of the thawed Basement Membrane Matrix to each well of the chilled 96-well plate, ensuring the entire surface is covered.
- Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
- While the matrix is solidifying, harvest HUVECs and resuspend them in the previously collected conditioned media to a final concentration of 2 x 10<sup>5</sup> cells/mL.
- Gently add 100 μL of the HUVEC suspension to each well on top of the solidified matrix.
- Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.



- Monitor tube formation periodically under an inverted microscope.
- For quantification, image the tube networks. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).





Click to download full resolution via product page

Workflow for the in vitro tube formation assay.

## **Ex Vivo Aortic Ring Assay**

This assay provides an organotypic model that recapitulates multiple steps of angiogenesis, including cell migration, proliferation, and morphogenesis. It is useful for assessing the overall impact of a substance on neovessel formation from a pre-existing vessel.

#### Materials:

- Sprague-Dawley rats (6-8 weeks old)
- · Sterile dissection instruments
- Collagen Type I, rat tail
- 48-well tissue culture plates
- Endothelial cell basal medium (EBM) supplemented as required
- · Cisplatin (cis-ACCP) or conditioned media
- Inverted microscope with imaging capabilities

#### Protocol:

- Humanely euthanize a rat and sterilize the thoracic area with 70% ethanol.
- Excise the thoracic aorta under sterile conditions and place it in a petri dish containing cold, sterile phosphate-buffered saline (PBS).
- Carefully remove the surrounding fibro-adipose tissue from the aorta.
- Cross-section the aorta into 1 mm thick rings using a sterile scalpel.
- Prepare a collagen gel solution on ice according to the manufacturer's instructions.



- Embed one aortic ring into a 150  $\mu$ L drop of collagen gel in the center of each well of a 48-well plate.
- Allow the collagen to polymerize by incubating at 37°C for 30 minutes.
- Add another 150 μL of collagen on top of each ring and incubate for a further 30 minutes.
- Add 500 μL of endothelial cell medium containing the desired concentration of cisplatin, conditioned media from cisplatin-treated cells, or vehicle control to each well.
- Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, replacing the medium every 2-3 days.
- Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
- Capture images at regular intervals. Quantify the angiogenic response by measuring the length and number of microvessel sprouts originating from the aortic ring using image analysis software.[8][9]

## In Vivo Matrigel Plug Assay

This in vivo assay is widely used to assess the formation of functional blood vessels in a living organism in response to pro- or anti-angiogenic stimuli.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Basement Membrane Matrix (Matrigel®), growth factor reduced
- Pro-angiogenic factor (e.g., VEGF or bFGF) as a positive control
- Cisplatin (cis-ACCP)
- Sterile, ice-cold syringes and needles
- Hemoglobin assay kit (e.g., Drabkin's reagent)



CD31 (PECAM-1) antibody for immunohistochemistry

#### Protocol:

- Thaw Matrigel on ice at 4°C. Keep all reagents and equipment cold to prevent premature gelation.
- Mix Matrigel (e.g., 400 μL) with the substance to be tested. This can be:
  - Pro-angiogenic stimulus: VEGF (e.g., 100 ng/mL) + vehicle control.
  - Anti-angiogenic test: VEGF + cisplatin at various concentrations.
  - Tumor-induced angiogenesis: 1 x 10<sup>6</sup> tumor cells resuspended in Matrigel. Cisplatin can be administered systemically (e.g., via intraperitoneal injection) after plug implantation.
- Anesthetize the mouse according to approved institutional protocols.
- Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of the mouse using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.
- Monitor the animals for 7-21 days. If systemic treatment is required, administer cisplatin according to the desired dosing schedule.
- At the end of the experiment, euthanize the mice and carefully excise the Matrigel plugs.
- Quantify angiogenesis by:
  - Hemoglobin content: Homogenize the plug and measure the hemoglobin concentration using a hemoglobin assay kit. The amount of hemoglobin is proportional to the extent of vascularization.
  - Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the
    sections with an anti-CD31 antibody to visualize endothelial cells. Quantify the
    microvessel density (MVD) by counting the number of stained vessels per high-power
    field.[10][11][12][13]



### References

- 1. The antiangiogenic action of cisplatin on endothelial cells is mediated through the release of tissue inhibitor of matrix metalloproteinases-1 from lung cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. The antiangiogenic action of cisplatin on endothelial cells is mediated through the release
  of tissue inhibitor of matrix metalloproteinases-1 from lung cancer cells PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cisplatin treatment increases survival and expansion of a highly tumorigenic sidepopulation fraction by upregulating VEGF/Flt1 autocrine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved quantification of angiogenesis in the rat aortic ring assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rat Aortic Ring Assay | Thermo Fisher Scientific US [thermofisher.com]
- 10. Matrigel Plug Angiogenesis Assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Matrigel plug assay: evaluation of the angiogenic response by reverse transcriptionquantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes: Utilizing Cisplatin (cis-ACCP) to Investigate Angiogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576514#using-cis-accp-to-study-angiogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com